molecular formula C6H5N3 B15224698 2-Ethynylpyrimidin-4-amine

2-Ethynylpyrimidin-4-amine

Cat. No.: B15224698
M. Wt: 119.12 g/mol
InChI Key: RVTZKAUMMAIUNM-UHFFFAOYSA-N
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Description

However, pyrimidin-4-amine derivatives are a well-studied class of heterocyclic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. These compounds feature a pyrimidine ring substituted with an amino group at the 4-position and varying functional groups at other positions, which critically influence their chemical reactivity, physical properties, and biological activity. While 2-Ethynylpyrimidin-4-amine hypothetically combines an ethynyl group with the pyrimidin-4-amine scaffold, the evidence focuses on structurally related analogs, enabling a comparative analysis based on substituent effects and applications.

Properties

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

2-ethynylpyrimidin-4-amine

InChI

InChI=1S/C6H5N3/c1-2-6-8-4-3-5(7)9-6/h1,3-4H,(H2,7,8,9)

InChI Key

RVTZKAUMMAIUNM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=CC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with ethynylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain pure 2-Ethynylpyrimidin-4-amine .

Industrial Production Methods: Industrial production methods for 2-Ethynylpyrimidin-4-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where nucleophiles such as amines or thiols replace the ethynyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Pyrimidine-4-carboxylic acid derivatives.

    Reduction: Pyrimidine-4-amine derivatives.

    Substitution: Pyrimidine derivatives with various functional groups replacing the ethynyl group.

Scientific Research Applications

2-Ethynylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cell proliferation. Additionally, it can modulate signaling pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-Amine Derivatives

The following table summarizes key pyrimidin-4-amine derivatives from the evidence, highlighting structural features, properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
2-Chloropyrimidin-4-amine 2-Cl, 4-NH2 C4H5ClN3 Agricultural/pharmaceutical relevance; hydrogen-bonding motifs in crystal structures .
2-Amino-4-methylpyrimidine 2-NH2, 4-CH3 C5H7N3 Market consumption data (1997–2046); used in industrial/distribution channels .
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 2-Ph, 4-NH-(2-F-Ph), 5-CH2-(4-EtO-Ph), 6-CH3 C27H26FN3O Dihedral angles (15.4–77.5°) influence crystal packing; intermolecular N–H⋯N and π–π stacking interactions .
4-Methyl-6-phenylpyrimidin-2-amine 2-NH2, 4-CH3, 6-Ph C11H11N3 Single-crystal X-ray data (R factor = 0.040); planar pyrimidine ring with phenyl substituent .
2-(Ethylthio)pyrimidin-4-amine 2-SEt, 4-NH2 C6H9N3S Sulfur-containing analog; potential for enhanced lipophilicity .

Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups: 2-Chloropyrimidin-4-amine (2-Cl): The chlorine atom increases electrophilicity, facilitating nucleophilic substitutions. This property is exploited in agrochemical intermediates .

Substituent Effects on Crystal Packing: In 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, bulky aryl groups (e.g., phenyl, fluorophenyl) create steric hindrance, leading to distinct dihedral angles (15.4–77.5°) and dimeric hydrogen-bonded motifs .

Biological Relevance :

  • 4-Methyl-6-phenylpyrimidin-2-amine ’s planar structure (mean σ(C–C) = 0.003 Å) may favor π-stacking interactions with biological targets, a feature common in kinase inhibitors .
  • Ethylthio-substituted derivatives (e.g., 2-(ethylthio)pyrimidin-4-amine ) introduce sulfur atoms, which can modulate metabolic stability and binding to metal-containing enzymes .

Synthetic Utility :

  • Chloro-substituted pyrimidines (e.g., 2-Chloropyrimidin-4-amine ) serve as intermediates for cross-coupling reactions, as seen in the synthesis of 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (EP 4 374 877 A2) .

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